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molecular formula C30H36N4O3 B1530476 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid CAS No. 1256584-78-7

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Cat. No. B1530476
M. Wt: 500.6 g/mol
InChI Key: FNWCKBDSBRNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440922B2

Procedure details

6-Cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (500 g) was dissolved in a mixture of DMA (9.4 L), acetic anhydride (270 ml) and DIPEA (1170 ml) under nitrogen stream. The mixture was stirred at 90° C. for 1 hr. After cooling to room temperature, the mixture was added with methanol (3.525 L) and subsequently with distilled water (5.875 L). The precipitated solid was filtered, collected, washed twice with the mixture solution (methanol:water=3:5, 1.41 L), and then dried to obtain the title compound (389.6 g, 85%).
Name
Quantity
9.4 L
Type
solvent
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
3.525 L
Type
reactant
Reaction Step Two
Name
Quantity
5.875 L
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:35](O)=[O:36])=[C:8]([C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH3:22])=[C:17]([N:23]4[CH2:28][CH2:27][CH:26]([N:29]5[CH2:34][CH2:33][O:32][CH2:31][CH2:30]5)[CH2:25][CH2:24]4)[CH:16]=3)([CH3:14])[CH3:13])[NH:9]2)=[CH:5][CH:4]=1)#[N:2].CO.O>CC(N(C)C)=O.C(OC(=O)C)(=O)C.CCN(C(C)C)C(C)C>[CH2:21]([C:18]1[C:17]([N:23]2[CH2:24][CH2:25][CH:26]([N:29]3[CH2:30][CH2:31][O:32][CH2:33][CH2:34]3)[CH2:27][CH2:28]2)=[CH:16][C:15]2[C:12]([CH3:14])([CH3:13])[C:8]3[NH:9][C:10]4[C:6]([C:7]=3[C:35](=[O:36])[C:20]=2[CH:19]=1)=[CH:5][CH:4]=[C:3]([C:1]#[N:2])[CH:11]=4)[CH3:22]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(#N)C1=CC=C2C(=C(NC2=C1)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1)C(=O)O
Name
Quantity
9.4 L
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1170 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
3.525 L
Type
reactant
Smiles
CO
Name
Quantity
5.875 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed twice with the mixture solution (methanol:water=3:5, 1.41 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C=C1N1CCC(CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 389.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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